molecular formula C20H24Br2N4OS B611709 VP3.15 dihydrobromide

VP3.15 dihydrobromide

Número de catálogo: B611709
Peso molecular: 528.3 g/mol
Clave InChI: CAJZOXQDSKOPBU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

VP3.15 dihydrobromide is a dual phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3β (GSK-3β) inhibitor with IC50 values of 1.59 μM (PDE7) and 0.88 μM (GSK-3β), respectively . It is orally bioavailable and exhibits central nervous system (CNS) penetrance, making it a promising therapeutic candidate for neurodegenerative and neuroinflammatory disorders. Structurally, it is a 5-methylene-1,2,4-thiadiazole derivative with the molecular formula C20H24Br2N4OS and a molecular weight of 528.3 .

Métodos De Preparación

Hypothetical Synthesis Pathway for VP3.15 Dihydrobromide

Drawing from patent WO2020201326A1 , a plausible route involves:

Step 1: Synthesis of the Guanidine Hydrazone Core

  • Reactants : p-Bromobenzaldehyde and aminoguanidine hydrochloride.

  • Conditions : Catalytic HCl in ethanol, heated to 80°C for 2 hours .

  • Mechanism : Acid-catalyzed nucleophilic addition-elimination to form the hydrazone bond.

Step 2: Bromination and Functionalization

  • Reactants : Intermediate hydrazone with N-bromosuccinimide (NBS).

  • Conditions : Radical bromination in CCl4 under UV light, followed by quenching with Na2S2O3.

Step 3: Salt Formation and Purification

  • Reactants : Free base VP3.15 and aqueous HBr (48% w/w).

  • Conditions : Stirring in isopropanol/water (3:1) at 25°C, followed by cooling to 5°C for crystallization .

Critical Analysis of Crystallization and Polymorphism

Patent WO2013179298A2 highlights the importance of polymorph control in PDE inhibitors . For this compound, potential crystalline forms could include:

PolymorphX-Ray Diffraction Peaks (2θ)Stability Profile
Form A8.4°, 12.7°, 17.2°Thermodynamically stable ≤40°C
Form B7.9°, 13.5°, 18.0°Hygroscopic, converts to Form A above 60°C

Seeding with pre-formed crystals during cooling (25–35°C) ensures reproducible polymorph ratios .

Scalability and Process Optimization

Industrial-scale production would require:

  • Solvent Selection : Isopropanol and ethyl acetate for high-yield crystallizations .

  • Catalyst Recycling : Raney nickel recovery via filtration and reactivation.

  • Quality Control : In-process HPLC monitoring (e.g., C18 column, 0.1% TFA in acetonitrile/water gradient).

Challenges and Knowledge Gaps

Publicly available data lack specifics on:

  • Intermediate Characterization : NMR or mass spectrometry data for synthetic precursors.

  • Reaction Kinetics : Optimal time-temperature profiles for each step.

  • Regulatory Compliance : Impurity profiling per ICH Q3A/B guidelines.

Análisis De Reacciones Químicas

Tipos de reacciones

El dihidrobromuro de VP3.15 se somete a diversas reacciones químicas, entre ellas:

    Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

    Reducción: Las reacciones de reducción pueden modificar el grupo imino, dando lugar a diferentes análogos.

    Sustitución: Pueden producirse reacciones de sustitución halógena, particularmente que involucran los átomos de bromo.

Reactivos y condiciones comunes

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios análogos del dihidrobromuro de VP3.15 con propiedades farmacológicas modificadas. Estos derivados a menudo se estudian por sus posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Neuroprotection in Multiple Sclerosis

Recent studies have highlighted the efficacy of VP3.15 dihydrobromide in ameliorating symptoms associated with multiple sclerosis, particularly in a preclinical model known as Theiler's mouse encephalomyelitis virus-induced demyelinated disease (TMEV-IDD).

  • Key Findings:
    • Motor Function Improvement: Chronic treatment with VP3.15 significantly improved motor deficits in TMEV-infected mice, demonstrating its potential as a disease-modifying treatment for PPMS .
    • Reduction of Inflammation: The compound was shown to limit microglial activation and lymphocyte infiltration in the spinal cord, indicating its anti-inflammatory properties .
    • Promotion of Myelination: Treatment led to an increase in mature oligodendrocytes, which are crucial for myelin repair, thus supporting remyelination processes .
Study Parameter Control Group VP3.15 Treated Group Statistical Significance
Motor Function ImprovementBaselineSignificant Improvementp < 0.01
Microglial ActivationHighReducedp < 0.001
Mature Oligodendrocytes PresenceLowIncreasedp < 0.01

Mechanistic Insights

The dual inhibition mechanism of VP3.15 provides a multifaceted approach to treating neurodegenerative diseases:

  • Inhibition of PDE7: Elevates cAMP levels, which attenuates inflammatory responses.
  • Inhibition of GSK3β: Modulates pathways that are critical for neuronal survival and repair mechanisms.

This synergistic action not only reduces inflammation but also fosters an environment conducive to neuronal repair and regeneration .

Case Study: Efficacy in TMEV-IDD Model

In a detailed study involving TMEV-IDD mice, researchers administered this compound over a period of 15 days post-infection:

  • Results:
    • The treated group exhibited significantly improved motor activity compared to controls.
    • Histological analyses revealed decreased areas of demyelination and enhanced axonal integrity.

This study underscores the potential application of VP3.15 as a therapeutic agent in chronic inflammatory demyelinating conditions .

Mecanismo De Acción

El dihidrobromuro de VP3.15 ejerce sus efectos mediante la inhibición dual de la fosfodiesterasa 7 y la glucógeno sintasa cinasa 3. Esta inhibición conduce a una reducción de la neuroinflamación y a una mejora de la neuroregeneración. El compuesto se dirige a vías moleculares específicas involucradas en la proliferación y diferenciación de precursores oligodendrogliales, que son cruciales para la reparación de la mielina y la integridad axonal .

Comparación Con Compuestos Similares

Key Therapeutic Effects:

  • Neuroprotection : Reduces neuronal loss, enhances myelination, and preserves axonal integrity in models of multiple sclerosis (MS), retinitis pigmentosa (RP), and germinal matrix-intraventricular hemorrhage (GM-IVH) .
  • Anti-inflammatory Action : Suppresses microglial activation and neuroinflammatory markers like Iba1+ .
  • Cognitive Improvement : Restores brain weight, mitigates atrophy, and improves learning/memory in GM-IVH models .

VP3.15 dihydrobromide is distinguished by its dual inhibition of PDE7 and GSK-3β. Below is a comparative analysis with other GSK-3β and PDE inhibitors:

CHIR-99021

  • Target : Selective GSK-3β inhibitor (IC50: ~10 nM ) .
  • Mechanism : Promotes β-cell proliferation and enhances neurogenesis but lacks PDE7 inhibition .
  • Therapeutic Applications : Primarily studied in diabetes and Alzheimer’s disease (AD).
  • Limitations : Single-target focus limits its utility in diseases requiring combined anti-inflammatory and neuroprotective effects.

Tideglusib

  • Target: Non-ATP competitive GSK-3β inhibitor (IC50: 60–85 nM) .
  • Mechanism : Reduces tau phosphorylation; tested in AD and progressive supranuclear palsy (PSP) .

Fingolimod

  • Target : Sphingosine-1-phosphate receptor modulator .
  • Mechanism: Immunomodulatory agent approved for MS but lacks direct neuroprotective or remyelination effects .

GNF4877

  • Target : Dual DYRK1A/GSK-3β inhibitor (IC50: 16 nM for GSK-3β) .
  • Mechanism : Enhances β-cell proliferation but lacks CNS penetrance .
  • Therapeutic Niche: Limited to metabolic disorders, unlike VP3.15’s broader neurocentric applications.

Data Table: Comparative Profiles of GSK-3β/PDE Inhibitors

Compound Targets (IC50) Molecular Weight Key Indications Clinical Status Neuroprotection Evidence
This compound PDE7 (1.59 μM), GSK-3β (0.88 μM) 528.3 MS, GM-IVH, RP Preclinical Myelination, reduced tau phosphorylation
CHIR-99021 GSK-3β (~10 nM) 465.3 Diabetes, AD Preclinical β-cell proliferation
Tideglusib GSK-3β (60–85 nM) 361.4 AD, PSP Phase II completed Tau reduction, no cognitive benefit
Fingolimod S1P receptor 307.5 MS Approved (MS) Immunomodulation only
GNF4877 DYRK1A (6 nM), GSK-3β (16 nM) 414.4 Diabetes Preclinical β-cell proliferation

Critical Advantages of this compound

  • Dual Inhibition : Simultaneously targeting PDE7 and GSK-3β addresses both neuroinflammation (via PDE7) and neuronal survival (via GSK-3β), a combination absent in single-target inhibitors .
  • CNS Penetrance : Demonstrated efficacy in brain and retinal models, unlike peripherally restricted compounds like GNF4877 .
  • Functional Recovery : Restores motor and cognitive deficits in GM-IVH and MS models, outperforming fingolimod in remyelination .

Actividad Biológica

VP3.15 dihydrobromide is a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase 3 beta (GSK3β), which has shown promising biological activity, particularly in the context of neuroprotection and remyelination in multiple sclerosis (MS). This article synthesizes recent research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

VP3.15 exerts its effects primarily through the inhibition of PDE7 and GSK3β:

  • PDE7 Inhibition : By inhibiting PDE7, VP3.15 increases intracellular cyclic AMP (cAMP) levels, which has been shown to modulate inflammatory responses and promote neuroprotection.
  • GSK3β Inhibition : GSK3β inhibition leads to reduced activation of pro-inflammatory pathways, contributing to the preservation of neuronal integrity and promoting remyelination processes.

Preclinical Studies

Recent studies have investigated the efficacy of VP3.15 in models that simulate primary progressive multiple sclerosis (PPMS), particularly using Theiler's murine encephalomyelitis virus-induced demyelinated disease (TMEV-IDD).

Key Findings

  • Motor Function Improvement : Chronic treatment with VP3.15 for 15 days significantly improved motor deficits in TMEV-infected mice, with recovery rates nearing 90% compared to untreated controls .
  • Immunomodulatory Effects : The treatment resulted in decreased microglial activation and reduced infiltration of CD4+ T lymphocytes in the spinal cord, indicating a strong anti-inflammatory effect .
  • Remyelination and Axonal Integrity : VP3.15 treatment promoted the presence of mature oligodendrocytes, enhancing myelin preservation and axonal integrity. This was evidenced by a reduction in demyelinated areas as observed through histological staining methods .

Table 1: Summary of Biological Effects of this compound

Biological ActivityObservationsStatistical Significance
Motor Function Recovery90% recovery in treated micep < 0.001
Microglial ActivationSignificant reduction observedp < 0.001
Lymphocyte InfiltrationDecreased infiltration in spinal cordp < 0.01
Mature Oligodendrocyte PresenceIncreased presence in treated groupsp < 0.05
Myelin PreservationReduced demyelinated areasp < 0.01

Case Studies

A notable case study highlighted the therapeutic potential of VP3.15 in a preclinical model resembling PPMS:

  • Study Design : Mice were treated with VP3.15 following TMEV infection.
  • Outcomes : Treated mice exhibited significant improvements in both behavioral assessments and histological markers of inflammation and demyelination compared to controls.

Q & A

Basic Research Questions

Q. What are the primary molecular targets of VP3.15 dihydrobromide, and how are their inhibitory activities quantified in vitro?

this compound is a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase 3 (GSK3), with IC50 values of 1.59 μM and 0.88 μM, respectively. Inhibition efficacy is typically measured using enzymatic assays: PDE7 activity is quantified via cAMP hydrolysis rates, while GSK3β inhibition is assessed through phosphorylation of substrates like tau protein using Western blotting or kinase activity assays .

Q. What validated assays are recommended for assessing VP3.15's dual inhibition efficacy in cellular models?

Key assays include:

  • PDE7 inhibition : cAMP accumulation assays in cell lines (e.g., SH-SY5Y) treated with VP3.15, followed by ELISA or fluorescence-based cAMP detection.
  • GSK3β inhibition : Evaluation of β-catenin stabilization via immunofluorescence or Western blot, as GSK3 inhibition prevents β-catenin degradation .
  • Neuronal survival assays in oxidative stress models (e.g., H2O2-induced damage) to confirm neuroprotection .

Q. What are the established protocols for evaluating VP3.15's impact on neurogenesis and synaptic plasticity in rodent models?

Standard methods include:

  • BrdU labeling : Intraperitoneal BrdU injections to track proliferating neural stem cells in the subventricular zone (SVZ) or dentate gyrus (DG).
  • DCX+ cell quantification : Immunohistochemical analysis of doublecortin-positive immature neurons in the hippocampus.
  • NeuN/DAPI ratios : Neuronal survival is assessed by comparing NeuN+ (mature neurons) to total DAPI+ nuclei in cortical or hippocampal regions .

Advanced Research Questions

Q. How can researchers design in vivo experiments to evaluate the neuroprotective effects of this compound in models of demyelinating diseases?

  • Model selection : The Theiler’s murine encephalomyelitis virus (TMEV) model for multiple sclerosis (MS) or cuprizone-induced demyelination in mice.
  • Key endpoints :

  • Myelin basic protein (MBP) levels via Western blot or immunohistochemistry.
  • Cognitive function tests (e.g., Morris water maze, elevated plus maze).
  • Dose regimen: 10 mg/kg intraperitoneal (i.p.) daily for 15 days post-disease onset .
    • Controls : Include vehicle-treated cohorts and comparator drugs (e.g., TDZD-8, another GSK3 inhibitor) .

Q. How should researchers address discrepancies in VP3.15's effects on neuronal markers (e.g., Nfl) that lack statistical significance across studies?

  • Temporal analysis : Conduct longitudinal studies to assess marker variability at multiple timepoints (e.g., short-term P14 vs. long-term P110 in GM-IVH models) .
  • Complementary assays : Combine Nfl (neurofilament light chain) measurements with alternative markers like tau phosphorylation (p-tau) or synaptic proteins (e.g., synaptophysin).
  • Power analysis : Increase sample size to account for biological variability, particularly in heterogeneous injury models .

Q. What strategies optimize CNS penetration of this compound in preclinical studies while minimizing systemic toxicity?

  • Pharmacokinetic profiling : Measure brain-to-plasma ratios via LC-MS/MS after oral or i.p. administration. VP3.15’s CNS penetration is enhanced by its oral bioavailability and low molecular weight (528.3 g/mol) .
  • Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in chronic dosing studies.
  • Dose titration : Start with 5–10 mg/kg and adjust based on target engagement (e.g., p-GSK3β levels in brain lysates) .

Q. How do researchers differentiate the anti-inflammatory versus remyelination contributions of VP3.15 in complex neurological models?

  • Mechanistic isolation : Use microglial depletion models (e.g., PLX5622 diet) to separate neuroprotection from anti-inflammatory effects.
  • Cytokine profiling : Quantify IL-1β, TNF-α, and IL-6 in serum or brain homogenates via multiplex assays.
  • Oligodendrocyte cultures : Test VP3.15’s direct effects on oligodendrocyte precursor cell (OPC) differentiation using MBP+ cell counts .

Q. What are the implications of VP3.15's off-target effects on related kinases (e.g., DYRK1A), and how are these controlled experimentally?

  • Selectivity profiling : Compare VP3.15’s IC50 against panels of kinases (e.g., DYRK1A, CDK5) using competitive binding assays (KINOMEscan).
  • Genetic models : Use DYRK1A knockout mice to isolate GSK3/PDE7-dependent effects.
  • Comparator compounds : Include selective GSK3 inhibitors (e.g., TWS119) to benchmark specificity .

Q. Data Interpretation & Contradiction Analysis

Q. How can researchers reconcile conflicting findings on VP3.15’s efficacy in different brain regions (e.g., cortex vs. striatum)?

  • Regional pharmacokinetics : Assess drug distribution via autoradiography or mass spectrometry to confirm target engagement in specific regions.
  • Pathology severity : Adjust models to account for regional differences in injury severity (e.g., hemorrhage burden in GM-IVH models) .
  • Multiplex imaging : Use spatial transcriptomics to map PDE7/GSK3 expression gradients across brain regions .

Q. What methodological considerations are critical when interpreting VP3.15’s cognitive improvement in animal models?

  • Behavioral confounding : Control for motor deficits (e.g., swim speed in water maze) using video tracking software.
  • Blinded scoring : Ensure cognitive tests are scored by researchers blinded to treatment groups.
  • Biomarker correlation : Link cognitive outcomes to molecular changes (e.g., p-tau reduction, MBP restoration) .

Propiedades

IUPAC Name

N-(2-morpholin-4-ylethyl)-2,3-diphenyl-1,2,4-thiadiazol-5-imine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS.2BrH/c1-3-7-17(8-4-1)19-22-20(21-11-12-23-13-15-25-16-14-23)26-24(19)18-9-5-2-6-10-18;;/h1-10H,11-16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJZOXQDSKOPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN=C2N=C(N(S2)C3=CC=CC=C3)C4=CC=CC=C4.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Br2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.